

An In-depth Technical Guide to TCO-PEG8-amine: Properties and Applications

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Compound of Interest

Compound Name: TCO-PEG8-amine

Cat. No.: B15542660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, applications, and experimental considerations for **TCO-PEG8-amine**, a heterobifunctional linker crucial for advancements in bioconjugation, diagnostics, and targeted drug delivery.

Core Physical and Chemical Properties

TCO-PEG8-amine is a versatile molecule featuring a trans-cyclooctene (TCO) group and a primary amine, separated by an 8-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy, making it an invaluable tool in the field of bioconjugation and drug development.^[1] The TCO group participates in rapid and specific bioorthogonal click chemistry reactions with tetrazine-containing molecules, while the terminal amine group can be conjugated to various substrates through well-established amine-reactive chemistry.^{[1][2]}

| Property | Value | Source |
|--------------------|--|--------|
| Molecular Weight | 564.7 g/mol | [2] |
| Chemical Formula | C27H52N2O10 | [1][2] |
| CAS Number | 2353409-92-2 | [1][2] |
| Purity | ≥95% to 98% | [1][2] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Appearance | White solid to semi-solid | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[1][2] It is recommended to avoid long-term storage due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO).[2] | |

Key Features and Applications

The distinct components of the **TCO-PEG8-amine** molecule contribute to its broad utility in research and development:

- **TCO Group:** Enables extremely fast and selective copper-free click chemistry through an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][4] This bioorthogonal reaction is highly efficient and can be performed in aqueous environments, making it ideal for labeling biological molecules in vitro and in vivo.[1][5]
- **Amine Group:** The primary amine provides a versatile handle for conjugation to a wide range of molecules, including proteins, peptides, and nanoparticles, typically through reactions with activated esters (e.g., NHS esters) or carboxylic acids activated with coupling agents like EDC.[2]
- **PEG8 Spacer:** The hydrophilic 8-unit polyethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media.[1][6] It also provides a flexible

linker that reduces steric hindrance, improving accessibility for conjugation and biological interactions.[\[1\]](#)

These features make **TCO-PEG8-amine** a valuable reagent for a variety of applications, including:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies, creating targeted therapeutic agents.[\[7\]](#)[\[8\]](#)
- **PROTACs:** It serves as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[\[9\]](#)[\[10\]](#)
- **Live-Cell Imaging and Diagnostics:** The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific labeling and visualization of cellular components in living systems.[\[6\]](#)[\[11\]](#)
- **Surface Functionalization:** **TCO-PEG8-amine** can be used to modify the surfaces of nanoparticles, microarrays, and other materials to attach biomolecules for diagnostic and therapeutic purposes.[\[11\]](#)

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of **TCO-PEG8-amine** in a typical two-step bioconjugation workflow.

Protocol 1: Conjugation of **TCO-PEG8-amine** to a Protein via NHS Ester Chemistry

This protocol describes the initial step of introducing the TCO moiety onto a protein by targeting primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG8-amine**
- NHS ester crosslinker (e.g., a homobifunctional NHS ester)

- Anhydrous DMSO or DMF
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- **Protein Preparation:** Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.
- **NHS Ester Activation (if necessary):** If not using a pre-activated NHS ester of your molecule of interest, dissolve the crosslinker in anhydrous DMSO or DMF to create a stock solution.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C for more sensitive proteins.
- **Quenching:** Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
- **Purification:** Remove excess, unreacted **TCO-PEG8-amine** and quenching buffer using a desalting column.
- **Confirmation:** Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.

Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-functionalized Molecule

This protocol outlines the second step, where the TCO-modified protein is reacted with a molecule containing a tetrazine group.

Materials:

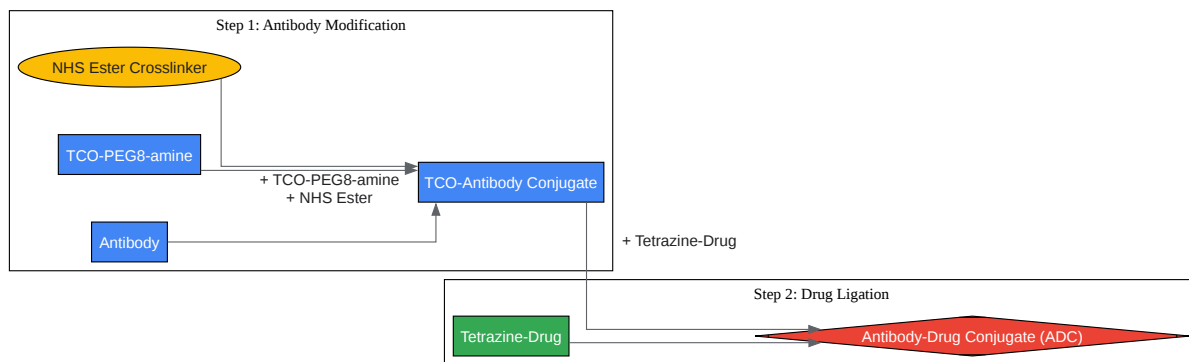
- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule)
- Reaction buffer (e.g., PBS, pH 7.4)

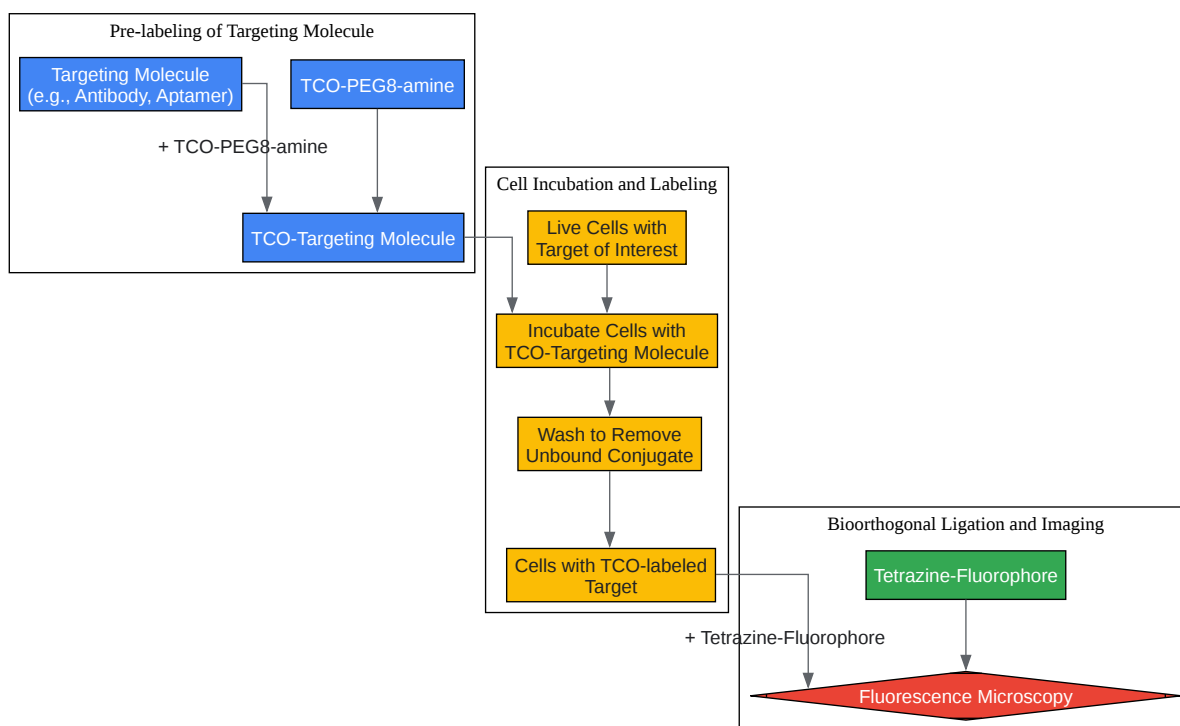
Procedure:

- **Reactant Preparation:** Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
- **Ligation Reaction:** Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.1-1.5 equivalents) of the tetrazine compound is often used to ensure complete reaction.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
- **Purification (optional):** If necessary, the final conjugate can be purified from any unreacted tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.
- **Analysis:** Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy, mass spectrometry).

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows involving **TCO-PEG8-amine**.





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